molecular formula C10H11NO B572475 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde CAS No. 1260113-88-9

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde

Cat. No.: B572475
CAS No.: 1260113-88-9
M. Wt: 161.204
InChI Key: RWGRZYACOGQMAY-UHFFFAOYSA-N
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Description

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole ring with a methyl group at the 2-position and a carboxaldehyde group at the 7-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the starting materials would include a suitable hydrazine derivative and an aldehyde. The reaction typically requires refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-Indole-7-carboxaldehyde: Lacks the methyl group at the 2-position.

    2-Methyl-1H-Indole-7-carboxaldehyde: Lacks the dihydro structure at the 2,3-positions.

    1H-Indole-7-carboxaldehyde: Lacks both the methyl group and the dihydro structure.

Uniqueness

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the dihydro structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1260113-88-9

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-4,6-7,11H,5H2,1H3

InChI Key

RWGRZYACOGQMAY-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC(=C2N1)C=O

Origin of Product

United States

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